Poly(isophorone diisocyanate) Poly(isophorone diisocyanate)
Brand Name: Vulcanchem
CAS No.: 53880-05-0
VCID: VC16239616
InChI: InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

Poly(isophorone diisocyanate)

CAS No.: 53880-05-0

Cat. No.: VC16239616

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Poly(isophorone diisocyanate) - 53880-05-0

Specification

CAS No. 53880-05-0
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 1,5-diisocyanato-1,3,3-trimethylcyclohexane
Standard InChI InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3
Standard InChI Key XIIHTVOIRWYVJC-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(C1)(C)N=C=O)N=C=O)C

Introduction

Chemical Structure and Fundamental Properties

Poly(isophorone diisocyanate) is a polyurethane polymer synthesized via the reaction of IPDI with polyols such as polypropylene glycol (PPG) or polyethylene glycol (PEG). IPDI, a cycloaliphatic diisocyanate with the formula C12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2, contains two isocyanate groups (-NCO) with differing reactivities: a primary NCO group at the methylene position and a secondary NCO group on the cyclohexane ring . This asymmetry enables controlled polymerization, minimizing side reactions and ensuring linear chain growth .

The polymer’s backbone consists of alternating hard segments (derived from IPDI and chain extenders) and soft segments (from polyols). This microstructure confers tunable glass transition temperatures (TgT_g), ranging from -60°C to 120°C, depending on the polyol’s molecular weight and the hard-segment content . For instance, IPDI-PPG polyurethanes exhibit TgT_g values near -50°C, making them suitable for flexible coatings, while IPDI-PEG systems show higher TgT_g values (up to 80°C) for rigid applications .

Table 1: Key Properties of Poly(isophorone diisocyanate)

PropertyValue/RangeSource
Density1.06–1.12 g/cm³
Glass Transition (TgT_g)-60°C to 120°C
SolubilityPolar aprotic solvents
Residual Monomer<0.1% (post-purification)

Synthesis and Manufacturing Techniques

Step-Growth Polymerization

Poly-IPDI is synthesized via a two-stage step-growth polymerization process. In the first stage, IPDI reacts with a polyol (e.g., PPG) in a 2:1 molar ratio under catalytic conditions (e.g., dibutyltin dilaurate, DBTL) at 80°C, forming an NCO-terminated prepolymer . The secondary NCO group of IPDI reacts preferentially with the polyol’s hydroxyl groups, leaving the less reactive primary NCO group available for subsequent chain extension . In the second stage, chain extenders like D-isosorbide or water are added to form high-molecular-weight polymers .

Table 2: Optimization Parameters for IPDI Polymerization

ParameterEffect on Polymerization
Temperature (40–80°C)Higher temps accelerate primary NCO reactivity
Catalyst (DBTL)Reduces reaction time by 50%
Solvent (DMF, acetone)Lowers viscosity, improves mixing

Monomer Reduction Strategies

Residual IPDI monomer (<0.1%) is critical for minimizing cytotoxicity in biomedical applications . Advanced techniques include:

  • Thin-Film Evaporation: Removes unreacted IPDI under vacuum at 150°C .

  • Blocked Isocyanate Chemistry: Reacting residual NCO groups with oxime or caprolactam blockers, enabling safer handling and lower unblocking temperatures (90–120°C) .

Reactivity and Chemical Modifications

The differential reactivity of IPDI’s NCO groups allows precise control over polymer architecture. Kinetic studies using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) reveal that the secondary NCO group reacts 3–5 times faster with hydroxyl groups than the primary NCO group . This selectivity enables the synthesis of linear prepolymers with minimal branching, as demonstrated by the dominance of α,ω-diisocyanate oligomers in MALDI spectra .

Thermal and Mechanical Performance

Poly-IPDI’s thermal stability stems from its cycloaliphatic structure, with decomposition temperatures (TdT_d) exceeding 250°C . Differential scanning calorimetry (DSC) shows distinct endothermic peaks corresponding to hard-segment melting (150–200°C) and soft-segment transitions . Dynamic mechanical analysis (DMA) reveals storage moduli (EE') of 1–3 GPa for coatings, outperforming aromatic polyurethanes in UV resistance .

Industrial and Biomedical Applications

High-Performance Coatings

Poly-IPDI-based coatings dominate aerospace and automotive industries due to their exceptional weatherability. For example, aircraft exterior paints incorporating poly-IPDI resist yellowing under UV exposure for over 10 years, compared to 2–3 years for toluene diisocyanate (TDI) systems .

Biomedical Devices

Biocompatible poly-IPDI formulations, such as PPG-HMDI-isosorbide terpolymers, exhibit <5% cytotoxicity toward human keratinocytes (HaCaT cells), enabling use in drug-eluting nail lacquers for onychomycosis treatment .

Recent Innovations and Patent Landscape

  • Low-Unblocking-Temperature Compositions: Patent WO2024124426A1 describes IPDI derivatives with methyl-modified cyclohexane rings, reducing unblocking temperatures to 90°C (vs. 130°C conventional) while maintaining optical clarity .

  • Waterborne Polyurethanes: Advances in hydrophilic PEG-IPDI prepolymers enable eco-friendly dispersions with 40% lower volatile organic compound (VOC) emissions .

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